Dioctyl Terepthalate-d4
Description
Evolution of Deuterated Compounds in Chemical Science and Research
The use of deuterated compounds in scientific research has a history stretching back decades. Initially discovered in 1931 by Harold Urey, for which he won the Nobel Prize, deuterium's application in research began to gain significant traction in the mid-20th century. wikipedia.org Scientists first utilized deuterium (B1214612) labeling in the 1960s, primarily for mechanistic studies and as internal standards in analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. assumption.edunih.gov The key advantage was that replacing hydrogen with deuterium created a compound that was chemically similar but mass-shifted, allowing it to be easily distinguished in analytical instruments. wikipedia.org
This initial use as tracers and standards laid the groundwork for more advanced applications. Over time, the focus expanded from merely observing chemical processes to actively influencing them. Researchers began to explore the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down chemical reactions where this bond is broken. wikipedia.orgscispace.com This property opened the door for using deuterium substitution to modify the metabolic stability of pharmaceutical compounds, potentially improving their efficacy and safety profiles. nih.govtandfonline.com This evolution from passive analytical tools to active modulators of chemical and biological behavior marks a significant progression in the application of deuterated compounds, leading to the development of deuterated drugs, the first of which was approved by the FDA in the late 2010s. wikipedia.orgnih.gov
Significance of Isotope Labeling, with Emphasis on Deuterium, in Advanced Chemical and Biochemical Investigations
Isotope labeling is a powerful technique that involves replacing one or more atoms in a molecule with their isotopes to track the molecule's journey through a chemical reaction or biological system. wikipedia.orgsimsonpharma.com Stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for this purpose. wikipedia.orgsynmr.in Deuterium labeling, in particular, holds special significance due to hydrogen's prevalence in organic molecules and the distinct mass difference between hydrogen and deuterium.
The primary utility of deuterium labeling lies in its role as a tracer. By incorporating deuterium at specific molecular sites, researchers can follow the fate of atoms and molecules through complex reaction pathways and metabolic processes with high precision. wikipedia.orgsynmr.in This is invaluable for elucidating reaction mechanisms, studying the structure of macromolecules like proteins, and analyzing metabolic fluxes within living cells. synmr.in
Analytically, deuterium-labeled compounds are ideal for use as internal standards in quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR). simsonpharma.com A deuterated standard behaves almost identically to its non-labeled counterpart during sample extraction, cleanup, and chromatographic separation, but it is easily differentiated by its higher mass in a mass spectrometer. scispace.comsimsonpharma.com This co-elution and distinct detection allow for the precise correction of any sample loss or variability during the analytical process, leading to highly accurate and reliable quantification of the target analyte. nih.govmdpi.com
Rationale for the Study of Dioctyl Terephthalate-d4 in Academic Contexts
The academic interest in Dioctyl Terephthalate-d4 stems directly from the widespread use and environmental presence of its non-deuterated form, DOTP. DOTP is a primary plasticizer used to impart flexibility to polyvinyl chloride (PVC) and other polymers found in countless consumer and industrial products, including food packaging, flooring, and medical devices. sinocurechem.comatamanchemicals.comresearchgate.net Because plasticizers are not chemically bound to the polymer matrix, they can leach into the environment, contaminating food, water, and soil. nih.govunil.ch
This prevalence necessitates reliable methods for monitoring the levels of DOTP in various matrices to understand human exposure and environmental impact. Academic research focuses on developing and validating robust analytical methods for this purpose, where DOTP-d4 serves as an essential tool. labrulez.comecn.nl
In analytical chemistry, particularly in methods involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), DOTP-d4 is used as an ideal internal standard for the quantification of DOTP. labrulez.comecn.nloiv.int When added to a sample at a known concentration at the beginning of the analytical procedure, it experiences the same processing conditions as the native DOTP. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, researchers can accurately calculate the initial concentration of DOTP in the sample, compensating for any losses during extraction or matrix effects. ecn.nlnih.gov This application is critical for studies in environmental science, food safety, and toxicology that aim to quantify human and environmental exposure to this common plasticizer. mdpi.comresearchgate.net
Data Tables
Table 1: Chemical Properties of Dioctyl Terephthalate-d4
| Property | Value | Source |
|---|---|---|
| Chemical Name | Dioctyl Terepthalate-d4 | lgcstandards.comcymitquimica.com |
| Synonyms | DOTP-d4, Bis(2-ethylhexyl) Terephthalate-d4 | lgcstandards.compharmaffiliates.com |
| Molecular Formula | C₂₄H₃₄D₄O₄ | lgcstandards.comcymitquimica.com |
| Molecular Weight | 394.58 g/mol | lgcstandards.comcymitquimica.com |
| Appearance | Clear Colorless to Pale Yellow Oil | pharmaffiliates.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Storage Temperature | 2-8°C | lgcstandards.compharmaffiliates.com |
Table 2: Related Compound Properties (Non-Deuterated)
| Property | Dioctyl Terephthalate (B1205515) (DOTP) | Source |
|---|---|---|
| CAS Number | 6422-86-2 | sinocurechem.com |
| Molecular Formula | C₂₄H₃₈O₄ | sinocurechem.com |
| Molecular Weight | 390.56 g/mol | sinocurechem.com |
| Boiling Point | 390-410°C | sinocurechem.com |
| Density | 0.986 g/mL at 25°C | chemicalbook.com |
| Solubility | Insoluble in water, soluble in organic solvents | sinocurechem.comchemicalbook.com |
Properties
Molecular Formula |
C₂₄H₃₄D₄O₄ |
|---|---|
Molecular Weight |
394.58 |
Synonyms |
ADK Cizer D 810-d4; Bis(2-ethylhexyl) Terephthalate-d4; DOTP-d4; Di-(2-ethylhexyl) terephthalate-d4; Dioctyl Terephthalate-d4; Eastman 168-d4; Eastman TM 168-d4; JP 110-d4; Kodaflex DOTP-d4; NEO-T-d4; Plasticizer 168-d4; 1,4-Benzenedicarboxylic Acid |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Approaches for Dioctyl Terephthalate D4
Conventional Dioctyl Terephthalate (B1205515) Synthesis Pathways
Two primary routes dominate the industrial production of DOTP: direct esterification of terephthalic acid (TPA) and transesterification of dimethyl terephthalate (DMT). nih.gov
Direct esterification is the most common method for DOTP synthesis. wikipedia.org It involves the reaction of terephthalic acid (TPA) with two equivalents of 2-ethylhexanol (2-EH). The process is a two-step consecutive reaction where TPA first reacts with 2-EH to form a monoester intermediate, which then reacts with a second molecule of 2-EH to yield the diester, DOTP. nih.govresearchgate.net Water is generated as a byproduct and must be continuously removed to drive the reaction equilibrium towards the product. mdpi.com
Table 1: Typical Reaction Parameters for Direct Esterification of TPA
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Temperature | 180 - 250 °C | rsc.org |
| Pressure | Atmospheric to elevated pressure | mdpi.comrsc.org |
| 2-EH/TPA Molar Ratio | 2.7:1 to 3:1 (excess alcohol) | rsc.org |
| Catalyst Loading (Titanate) | 0.1 - 0.7 wt% | rsc.org |
| Reaction Time | 3 - 8 hours | rsc.orgscienceasia.org |
An alternative route to DOTP is the transesterification of dimethyl terephthalate (DMT) with 2-ethylhexanol. nih.gov This process involves swapping the methyl groups of DMT with the 2-ethylhexyl groups from the alcohol, producing DOTP and methanol (B129727) as a byproduct. nih.gov Like direct esterification, the removal of the byproduct (methanol) is crucial for achieving high conversion rates. atamanchemicals.com
Process optimization for transesterification focuses on catalyst selection, temperature control (typically 180-260°C), and efficient methanol removal. nih.gov While this method avoids handling solid TPA, it can sometimes lead to the formation of mixed methyl-octyl ester impurities if the reaction does not go to completion. nih.gov The transesterification of waste polyethylene (B3416737) terephthalate (PET) through alcoholysis with 2-ethylhexanol has also been developed as an environmentally friendly manufacturing method. nih.govacs.org
The choice of catalyst is critical for both synthesis pathways to achieve high reaction rates and product purity. Organometallic compounds, particularly titanates, are the most dominant catalysts used on an industrial scale. semanticscholar.org
Titanate Catalysts : Compounds like tetrabutyl titanate (TBT) and titanium tetraisopropoxide (TTIP) are widely used due to their high activity and selectivity. mdpi.comthieme-connect.com They are effective for both direct esterification and transesterification. nih.gov At the end of the reaction, these catalysts can be hydrolyzed to titanium dioxide, which is easily removed by filtration. iaea.org
Tin Catalysts : Organotin compounds such as monobutyltin (B1198712) tris(2-ethylhexanoate) and dibutyltin (B87310) oxide have shown high efficacy, especially in the transesterification of waste PET to produce DOTP. acs.org
Acid Catalysts : While traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used, they often lead to corrosion issues and the formation of colored byproducts. semanticscholar.orgchemicalbook.com
Heterogeneous Catalysts : There is growing interest in solid acid catalysts, such as zeolites and metal oxides (e.g., tin(IV), titanium(IV), or zirconium(IV) tungstates), which can be easily separated from the product and potentially reused, simplifying the purification process. chemicalbook.comiaea.org
Table 2: Common Catalysts in DOTP Synthesis
| Catalyst Type | Examples | Synthesis Route | Reference |
|---|---|---|---|
| Organotitanates | Tetrabutyl Titanate (TBT), Titanium Tetraisopropoxide (TTIP) | Direct Esterification, Transesterification | mdpi.comthieme-connect.com |
| Organotin Compounds | Dibutyltin Oxide, Monobutyltin tris(2-ethylhexanoate) | Transesterification (esp. from PET) | acs.org |
| Ionic Liquids | Brønsted acidic ionic liquids | Direct Esterification | semanticscholar.org |
| Solid Acids | Zeolites, Metal(IV) Tungstates | Direct Esterification, Transesterification | chemicalbook.com |
Advanced Methodologies for Deuterium (B1214612) Incorporation in Terephthalate Esters
The synthesis of Dioctyl Terephthalate-d4 requires the preparation of a deuterated precursor, terephthalic acid-d4, where the four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium. lgcstandards.com The most robust strategy involves synthesizing this precursor from a deuterated starting material rather than attempting to exchange hydrogens on the final molecule.
The primary industrial route to terephthalic acid is the catalytic oxidation of p-xylene (B151628). wikipedia.orgnih.gov Therefore, the most direct and efficient strategy for synthesizing terephthalic acid-d4 is to begin with a deuterated p-xylene precursor, such as p-xylene-d10 (B166488).
Precursor Synthesis : Commercially available, highly enriched precursors like benzene-d6 (B120219) or toluene-d8 (B116792) can be used to synthesize p-xylene-d10 through established organic reactions. The use of a starting material with deuterium already incorporated ensures that the final isotopic enrichment of the aromatic ring will be high. The user-suggested o-xylene-d10 (B166450) would first need to be isomerized to p-xylene-d10 before oxidation.
Oxidation to Terephthalic Acid-d4 : The deuterated p-xylene is then oxidized to terephthalic acid-d4. This step can be accomplished using methodologies analogous to the commercial AMOCO process. nih.gov This process involves liquid-phase air oxidation in an acetic acid solvent at high temperatures (175–225 °C) and pressures (15–30 bar), using a cobalt-manganese-bromide catalyst system. nih.gov The deuterium atoms on the aromatic ring are stable under these conditions and are not exchanged.
Esterification : The resulting terephthalic acid-d4 is then esterified with 2-ethylhexanol using the conventional methods described in section 2.1.1, yielding the final product, Dioctyl Terephthalate-d4.
An alternative, though less common, approach could involve direct hydrogen-deuterium (H/D) exchange on terephthalic acid itself using a strong deuterated acid or a metal catalyst in the presence of a deuterium source like D₂O. nih.gov However, this method often requires harsh conditions and may result in incomplete deuteration and lower isotopic enrichment compared to building the molecule from a deuterated precursor. researchgate.net
Ensuring the quality of a stable isotope-labeled standard involves verifying both its chemical purity and its isotopic enrichment. This is typically achieved through a combination of purification and advanced analytical techniques.
Purification : After synthesis, the crude Dioctyl Terephthalate-d4 must be purified to remove unreacted starting materials, catalyst residues, and any byproducts. Standard purification techniques for organic compounds, such as recrystallization, solvent extraction, or column chromatography, are employed to achieve high chemical purity (>95%). moravek.com
Isotopic Enrichment Analysis : The percentage of deuterium incorporation is a critical quality parameter. High-Resolution Mass Spectrometry (HR-MS) is a primary tool for this analysis. By examining the molecular ion cluster, the relative abundance of the desired d4-isotopologue (C₂₄H₃₄D₄O₄) can be precisely measured against lower-deuterated (d1, d2, d3) and non-deuterated (d0) species. rsc.org
Structural Integrity and Purity Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structural integrity and location of the deuterium labels. rsc.org
²H NMR : Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence on the aromatic ring.
¹³C NMR : Carbon-13 NMR provides further confirmation of the carbon skeleton's integrity.
By combining these synthetic and analytical methodologies, Dioctyl Terephthalate-d4 can be produced with high chemical purity and isotopic enrichment, making it suitable for use as an internal standard in quantitative mass spectrometry-based analyses.
Mechanistic Aspects of Deuterium Exchange Reactions in Synthesis
The incorporation of four deuterium atoms onto the aromatic nucleus of dioctyl terephthalate is achieved by labeling the terephthalic acid precursor. The mechanism for this labeling process is a classic electrophilic aromatic substitution (EAS) reaction, specifically a hydrogen-deuterium (H/D) exchange. nih.gov
This reaction is typically performed by treating terephthalic acid with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), often in the presence of deuterium oxide (D₂O) as the solvent. nih.govyoutube.com The mechanism proceeds through the following key steps:
Generation of the Electrophile: The strong acid medium provides a source of deuterium ions (D⁺).
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking a deuterium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. study.comaklectures.com
Deprotonation: A weak base in the mixture, such as the deuterated conjugate base (e.g., DSO₄⁻) or a D₂O molecule, removes a proton (H⁺) from the carbon atom that bears the new deuterium atom. aklectures.com This restores the aromaticity of the ring, resulting in a monodeuterated product.
This process is repeated until all four of the original hydrogen atoms on the aromatic ring are replaced by deuterium atoms. The two carboxylic acid groups on the terephthalic acid molecule are electron-withdrawing and deactivating towards electrophilic aromatic substitution. This means that forcing conditions, such as high temperatures and highly concentrated acid, are generally required to achieve complete deuteration of the ring.
Below is an interactive data table summarizing typical conditions for the two key stages in the synthesis of Dioctyl Terephthalate-d4.
Analytical Applications of Dioctyl Terephthalate D4 in Quantitative Chemical Research
Role of Deuterated Internal Standards in Mass Spectrometry-Based Analysis
Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. medchemexpress.com These standards are ideal for mass spectrometry because they are chemically identical to their non-labeled counterparts, meaning they exhibit the same behavior during sample preparation, chromatography, and ionization. cerilliant.com However, due to the mass difference imparted by the deuterium atoms, they can be distinguished from the native analyte by a mass spectrometer. cerilliant.com This characteristic allows them to be used as internal standards to correct for variations in the analytical process.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. researchgate.net The core principle of IDMS involves adding a known amount of a stable isotope-labeled internal standard, such as Dioctyl Terephthalate-d4, to a sample before any extraction or cleanup steps.
The internal standard and the native analyte will behave almost identically throughout the entire analytical procedure. Any loss of the analyte during sample preparation, extraction, or injection will be mirrored by a proportional loss of the internal standard. cerilliant.com By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard, the initial concentration of the analyte in the sample can be calculated with high accuracy. researchgate.net This method effectively compensates for sample loss and variability in instrument response, making it a definitive measurement technique in many applications.
Gas chromatography-mass spectrometry is a frequently applied technique for the analysis of semi-volatile compounds like plasticizers. researchgate.net The use of a deuterated internal standard like DOTP-d4 is critical in GC-MS and GC-MS/MS methods to ensure reliable quantification, especially in complex matrices such as medical devices or environmental samples. nih.govchromatographyonline.com
In a typical GC-MS/MS method for plasticizers, a sample is prepared using solvent extraction, often with polymer dissolution in a solvent like tetrahydrofuran (B95107) (THF) followed by precipitation. nih.gov The deuterated internal standard, DOTP-d4, is added at the beginning of this process. The extract is then injected into the GC system, where the analytes are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer, often operated in Multiple Reaction Monitoring (MRM) mode for tandem MS, provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native DOTP and the DOTP-d4 internal standard. nih.govewha.ac.kr This approach minimizes interference from the sample matrix and allows for accurate quantification. nih.gov
Table 1: Example GC-MS/MS Parameters for Plasticizer Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Carrier Gas | Helium at 1 mL/min nih.gov |
| Injection Mode | Splitless umc.edu.dz |
| Oven Program | Initial 150°C (hold 3 min), ramp 10°C/min to 300°C (hold 12 min) nih.gov |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Transfer Line Temperature | 250°C nih.gov |
| Ion Source Temperature | 230°C nih.gov |
| Collision Gas | Nitrogen nih.gov |
For plasticizers with lower volatility or those that are thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are preferred analytical techniques. irbnet.de The use of DOTP-d4 as an internal standard in these methods follows the same principles of isotope dilution to ensure accuracy.
LC-MS methods for plasticizers often employ reverse-phase chromatography to separate the compounds. waters.com The separated analytes are then introduced into the mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) sources. irbnet.de Tandem mass spectrometry (LC-MS/MS) enhances selectivity and is crucial for distinguishing analytes from complex matrix components, such as in the analysis of food, beverages, or biological samples. researchgate.nets4science.atnih.gov DOTP-d4 co-elutes with the native DOTP and is used to normalize the signal, correcting for matrix-induced ionization suppression or enhancement and other variations. s4science.at
Table 2: Typical LC-MS/MS Parameters for Plasticizer Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm) s4science.at |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., methanol (B129727) or acetonitrile) s4science.atthermofisher.com |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometer | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) irbnet.de |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) s4science.at |
| Ionization Polarity | Positive or Negative |
Method Validation and Quality Assurance Protocols with Dioctyl Terephthalate-d4
Method validation is a critical process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. The use of deuterated internal standards like DOTP-d4 is a cornerstone of robust method validation and routine quality assurance for quantifying analytes in complex samples.
To quantify an analyte, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. thermofisher.com When using an internal standard like DOTP-d4, a constant amount of the standard is added to each calibration standard and to the unknown samples. The calibration curve is then generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. lcms.cz
This ratiometric approach corrects for variations in injection volume and instrument response. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, with values greater than 0.99 typically indicating good linearity. s4science.at
Table 3: Example Linearity Data for Phthalate (B1215562) Analysis using LC-MS/MS
| Compound | Linear Dynamic Range (pg/µL) | Correlation Coefficient (R²) |
|---|---|---|
| Analyte 1 | 0.125 - 50 | > 0.99 s4science.at |
| Analyte 2 | 0.25 - 50 | > 0.99 s4science.at |
| Analyte 3 | 0.5 - 50 | > 0.99 s4science.at |
Data is representative of typical performance for phthalate analysis as reported in the literature. s4science.at
Matrix effects occur when components of a sample, other than the analyte of interest, alter the response of the analyte in the mass spectrometer. lcms.cz This can lead to either suppression or enhancement of the ionization process, resulting in inaccurate quantification.
A deuterated internal standard like DOTP-d4 is the most effective tool to combat matrix effects. lcms.cz Because it is chemically identical to the native DOTP, it co-elutes from the chromatographic system and is affected by the matrix components in the same way as the analyte. By using the ratio of the analyte signal to the internal standard signal, any suppression or enhancement is effectively canceled out. lcms.cz This is demonstrated by performing recovery experiments, where samples are spiked with a known concentration of the analyte. High and consistent recovery values across different sample types indicate that matrix effects have been successfully mitigated. For example, studies on various complex matrices show that when using isotopically labeled internal standards, accuracy percentages can fall within a tight range (e.g., ±25%) with low relative standard deviation (RSD), whereas without them, accuracy can differ by over 60% with RSDs exceeding 50%. lcms.cz
Precision, Accuracy, and Detection Limit Determination in Complex Matrices
The primary function of Dioctyl Terephthalate-d4 as an internal standard is to ensure the reliability of quantitative results, especially in complex sample matrices where interferences are common. The use of a stable isotope-labeled internal standard like DOTP-d4 is considered the gold standard for correcting variations in analyte recovery and mitigating matrix effects, which are significant sources of error in quantitative analysis. researchgate.netnih.govwur.nl Method validation studies for analytes such as DOTP in various materials demonstrate the high precision and accuracy achievable with this approach.
Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, with lower RSD values indicating higher precision. Accuracy is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the measured concentration is compared to the theoretical value. A recent study on the determination of plasticizers in Polyvinyl Chloride (PVC) using isotope dilution-gas chromatography/mass spectrometry (GC-MS) reported exceptional method performance for DOTP (referred to as DEHT in the study). The method demonstrated excellent repeatability and reproducibility, highlighting the robustness that deuterated standards impart to the analytical procedure. nih.gov
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of an analytical method. fda.goveuropa.eu The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. fda.gov In a validated method for determining regulated plasticizers, including DOTP, in medical infusion sets using GC-MS/MS, the LOQ for DOTP was established, demonstrating the sensitivity of the method for trace-level quantification in a complex polymer matrix. nih.govewha.ac.kr
Table 1: Method Validation Data for DOTP in Polymer Matrices Using Isotope Dilution-MS This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Matrix | Analyte | Value | Reference |
|---|---|---|---|---|
| Repeatability (%RSD) | PVC | DOTP | ≤ 2.17% | nih.gov |
| Reproducibility (%RSD) | PVC | DOTP | ≤ 2.16% | nih.gov |
| Limit of Quantitation | Medical Infusion Set | DOTP | 76.3 ng/g | nih.govewha.ac.kr |
Trace Analysis and Quantification in Diverse Research Matrices
Dioctyl Terephthalate-d4 is instrumental in the trace analysis of its non-labeled counterpart and other plasticizers across a wide range of sample types. Its ability to compensate for matrix effects and procedural losses is particularly valuable when quantifying low concentrations of contaminants. nih.gov
The quantification of plasticizers in environmental samples like water and sediment is challenged by the complexity of the matrix and the typically low analyte concentrations. Isotope dilution methods utilizing deuterated standards are well-suited for overcoming these challenges. researchgate.netnih.gov Methodologies often involve sample extraction, such as solid-phase extraction (SPE) for water or microwave-assisted extraction for soils and sediments, followed by analysis using GC-MS or liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govresearchgate.net
For instance, a validated UPLC-MS/MS method for the analysis of endocrine disruptors, including the phthalate plasticizer diethyl phthalate (DEP), in surface water demonstrates the performance achievable for related compounds. The method reported low limits of detection and quantification, along with high accuracy and precision. researchgate.net Similarly, a method for determining phthalate esters in soil samples using microwave-assisted extraction coupled with high-performance liquid chromatography reported good recoveries and low detection limits. nih.gov The use of a deuterated internal standard like DOTP-d4 in such methods would further enhance reliability by correcting for variations inherent in analyzing these complex environmental matrices. nih.gov
Table 2: Performance of Analytical Methods for Plasticizers in Environmental Samples This table is interactive. Users can sort columns by clicking on the headers.
| Matrix | Analyte Example | LOD | LOQ | Recovery | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|
| Surface Water | Diethyl Phthalate | 5.72 ng/L | 50.0 ng/L | 80-115% | < 11.03% | researchgate.net |
| Soil | Di-n-butyl Phthalate | 1.24 µg/L | - | 84-115% | < 8% | nih.gov |
Food and material extract analysis involves quantifying substances that may migrate from packaging or other contact materials into food products. Given the regulatory scrutiny and potential health implications, highly accurate methods are required. DOTP is a widely used plasticizer in food contact materials like PVC films. nih.gov The use of DOTP-d4 as an internal standard is crucial for the accurate quantification of its migration.
Analytical techniques typically involve extraction of the plasticizers from the food or packaging material, followed by GC-MS or LC-MS analysis. A comprehensive multi-analyte method developed for 84 substances from plastic food contact materials in food simulants demonstrated excellent accuracy and precision for a wide range of compounds, with recoveries for most substances between 70% and 115% and RSDs below 20%. nih.gov Another study specifically targeting plasticizers in medical infusion sets established a validated GC-MS/MS method for quantifying DOTP, among other compounds, with high reliability. nih.govewha.ac.kr
Table 3: Method Performance for DOTP Analysis in Material Extracts This table is interactive. Users can sort columns by clicking on the headers.
| Matrix | Method | Analyte | LOQ | Repeatability (%RSD) | Reproducibility (%RSD) | Reference |
|---|---|---|---|---|---|---|
| PVC | ID-GC-MS | DOTP/DEHT | - | ≤ 2.17% | ≤ 2.16% | nih.gov |
The analysis of contaminants in non-human biological specimens, such as wildlife tissues, is essential for ecotoxicological studies and environmental monitoring. These matrices are inherently complex and variable, making the use of stable isotope-labeled internal standards like DOTP-d4 indispensable for achieving accurate quantification. nih.gov
Validated LC-MS/MS methods for quantifying compounds in wildlife have demonstrated high accuracy and precision. For example, a method to quantify thiafentanil (B1254756) and naltrexone (B1662487) in goat plasma reported inter-day accuracies between 89.0% and 100.5% with precision (RSD) ranging from 4.8% to 12.3%. nih.govresearchgate.net Another study developed a robust method for quantifying 6PPD-quinone in fish tissue using a ¹³C-labeled internal standard. This method achieved high absolute recoveries (80-96%) and a low limit of quantification (0.37-0.67 ng/g), showcasing the effectiveness of isotope dilution for trace analysis in biological tissues. nih.gov Similarly, a validated LC-MS/MS method for determining glucocorticoids in the hair of various wild mammals showed good accuracy (91–114%) and precision (RSD < 13%). researchgate.net These examples highlight the analytical rigor and performance metrics that can be expected when applying similar isotope dilution methodologies using DOTP-d4 for plasticizer analysis in diverse biological specimens.
Table 4: Validation Data from Isotope Dilution Methods in Non-Human Biological Samples This table is interactive. Users can sort columns by clicking on the headers.
| Matrix | Method | Analyte Type | Accuracy | Precision (%RSD) | LOQ | Reference |
|---|---|---|---|---|---|---|
| Fish Tissue | UPLC-MS/MS | Tire Additive | 80-96% (Recovery) | ≤ 9% | 0.37-0.67 ng/g | nih.gov |
| Goat Plasma | LC-MS/MS | Opioid/Antagonist | 89.0-100.5% | 4.8-12.3% | 4.38-15.63 ng/mL | nih.govresearchgate.net |
Environmental Transport, Fate, and Degradation Mechanisms of Dioctyl Terephthalate
Physicochemical Transformation Processes
In addition to biological breakdown, DOTP can be transformed by non-biological processes in the environment, primarily through hydrolysis and photolysis.
Hydrolysis is a key chemical reaction in the degradation of DOTP. The molecule contains two ester bonds which are susceptible to cleavage upon reaction with water. The complete hydrolysis of these ester bonds results in the formation of terephthalic acid and 2-ethylhexanol. researchgate.net This process is a critical first step in the breakdown of the molecule, as it breaks the parent compound into smaller, more water-soluble components that can be more readily biodegraded. The rate of hydrolysis can be influenced by environmental factors such as pH and temperature.
Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. While direct photolysis studies on DOTP are limited, research on related compounds provides insight into potential pathways. The primary mechanism for the photolysis of phthalate (B1215562) and terephthalate (B1205515) esters is believed to involve the hydrolytic photolysis of the ester chain. nih.gov
Furthermore, research on the photooxidative degradation of polymers containing DOTP as a plasticizer found that the presence of DOTP increased the photodegradation processes in the polymer chains. researchgate.net This suggests that DOTP itself absorbs light energy and participates in photochemical reactions, which would lead to its own degradation in the environment when exposed to sunlight.
Environmental Distribution and Partitioning Studies of Dioctyl Terephthalate-d4
The environmental distribution and partitioning of Dioctyl Terephthalate-d4 (DOTP-d4), a deuterated isotopologue of the widely used plasticizer Dioctyl Terephthalate (DOTP), are critical for understanding its ultimate fate and potential ecological exposure. While specific experimental data on the environmental behavior of DOTP-d4 is limited in publicly available scientific literature, the behavior of its non-deuterated counterpart, DOTP, provides a strong basis for predicting its environmental transport and partitioning mechanisms. The primary difference between DOTP and DOTP-d4 lies in the isotopic substitution of four hydrogen atoms with deuterium (B1214612) on the terephthalate ring, which results in a slightly higher molecular weight (394.58 g/mol for DOTP-d4 versus 390.56 g/mol for DOTP) lgcstandards.com. This minor change is not expected to significantly alter the fundamental physicochemical properties that govern environmental fate, such as water solubility, vapor pressure, and partitioning coefficients.
DOTP is characterized by its low water solubility and low volatility, properties that heavily influence its movement and distribution in the environment greenchemindustries.comunivarsolutions.com. It is a colorless, viscous liquid that is practically insoluble in water but soluble in many organic solvents greenchemindustries.com. These characteristics suggest that DOTP-d4 will exhibit similar behavior, with a strong tendency to associate with particulate matter in aquatic and terrestrial systems rather than remaining dissolved in water or readily volatilizing into the atmosphere.
Sorption and Desorption Dynamics in Soil and Sediment Systems
The sorption and desorption dynamics of a chemical in soil and sediment are key determinants of its mobility and bioavailability. For hydrophobic organic compounds like DOTP-d4, sorption to organic matter and clay particles is the dominant process controlling their fate in terrestrial and aquatic environments. The tendency of a chemical to sorb to soil or sediment is quantified by the soil adsorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc).
While experimental Kd and Koc values for DOTP-d4 are not available, data for the non-deuterated DOTP can be used as a reliable surrogate. An estimated Koc value for bis(2-ethylhexyl) terephthalate (a synonym for DOTP) is 2,000, which indicates that it is expected to have slight mobility in soil echemi.com. This suggests a strong affinity for the solid phase, leading to its accumulation in soil and sediment.
Factors Influencing Sorption:
Organic Matter Content: Soils and sediments with higher organic carbon content will exhibit stronger sorption of DOTP-d4 due to hydrophobic partitioning.
Clay Content and Type: Clay minerals can contribute to sorption through various surface interactions.
Particle Size: Smaller particle size fractions (e.g., clay and silt) have a larger surface area-to-volume ratio, providing more sites for sorption.
pH: While DOTP-d4 is a neutral molecule, soil pH can influence the surface charge of soil components, indirectly affecting sorption.
The desorption process, or the release of the sorbed chemical back into the solution phase, is also critical. Hysteresis, where desorption is slower than sorption, is a common phenomenon for hydrophobic compounds and would be expected for DOTP-d4. This can lead to the long-term sequestration of the compound in soil and sediment, making it less available for degradation or uptake by organisms but also creating a persistent reservoir.
Table 1: Estimated Soil and Sediment Partitioning Parameters for Dioctyl Terephthalate (as a proxy for DOTP-d4)
| Parameter | Estimated Value | Implication for Environmental Mobility |
| Koc (Organic Carbon-Water Partition Coefficient) | 2,000 L/kg | Slight mobility; strong tendency to adsorb to organic matter. |
| Log Koc | 3.3 | Indicates significant partitioning to soil and sediment. |
Note: These values are based on estimations for the non-deuterated form of Dioctyl Terephthalate and are intended to be indicative of the expected behavior of DOTP-d4.
Volatilization and Atmospheric Transport Considerations
Volatilization from water or soil surfaces is a potential pathway for the atmospheric transport of organic chemicals. This process is governed by a compound's vapor pressure and its Henry's Law constant. DOTP is known for its low volatility, which is a desirable property for its industrial applications as a plasticizer greenchemindustries.comunivarsolutions.com.
The Henry's Law constant for bis(2-ethylhexyl) terephthalate is estimated to be 1.0 x 10^-5 atm-m³/mol, which suggests that volatilization from water surfaces is expected to occur, albeit slowly echemi.com. The estimated volatilization half-life from a model river is 7.3 days, and from a model lake is 59 days echemi.com. Based on its estimated vapor pressure of 2.1 x 10^-5 mm Hg, DOTP is not expected to volatilize from dry soil surfaces echemi.com.
Once in the atmosphere, DOTP-d4 would likely exist in both the gas phase and sorbed to atmospheric particulate matter. Long-range atmospheric transport is a possibility for semi-volatile organic compounds, and studies have shown that phthalates can be transported to remote regions. The ultimate fate of atmospheric DOTP-d4 would be deposition back to terrestrial or aquatic environments through wet (rain, snow) or dry deposition.
Table 2: Estimated Volatilization and Atmospheric Partitioning Parameters for Dioctyl Terephthalate (as a proxy for DOTP-d4)
| Parameter | Estimated Value | Implication for Atmospheric Transport |
| Vapor Pressure | 2.1 x 10^-5 mm Hg | Low volatility; not expected to volatilize from dry soil. |
| Henry's Law Constant | 1.0 x 10^-5 atm-m³/mol | Slow volatilization from water surfaces is possible. |
Note: These values are based on estimations for the non-deuterated form of Dioctyl Terephthalate and are intended to be indicative of the expected behavior of DOTP-d4.
Bioaccumulation and Trophic Transfer Mechanisms (in ecological models)
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. This can occur through direct uptake from water (bioconcentration) or through the ingestion of contaminated food (biomagnification). For hydrophobic compounds like DOTP-d4, there is a potential for bioaccumulation in the fatty tissues of organisms.
The bioconcentration factor (BCF) is a measure of a chemical's potential to be taken up by aquatic organisms from water. While specific BCF data for DOTP-d4 are unavailable, the high octanol-water partition coefficient (Log Kow) of DOTP, estimated to be around 9.9, suggests a high potential for bioconcentration nih.gov. However, it is important to note that for very hydrophobic compounds, uptake efficiency can be limited by factors such as molecular size and metabolism within the organism.
Trophic transfer, or the movement of a contaminant through the food web, is a key concern for persistent and bioaccumulative substances. The trophic magnification factor (TMF) is a measure of how a chemical's concentration changes with increasing trophic level. A TMF greater than 1 indicates that the chemical is biomagnifying.
While no specific TMF studies for DOTP-d4 were found, the potential for biomagnification of phthalates is a subject of ongoing research. The actual degree of biomagnification will depend on a variety of factors including the specific food web structure, the metabolic capabilities of the organisms at different trophic levels, and the bioavailability of the contaminant.
Table 3: Predicted Bioaccumulation Potential of Dioctyl Terephthalate (as a proxy for DOTP-d4)
| Parameter | Predicted Potential | Rationale |
| Bioconcentration Factor (BCF) | High | Based on the high estimated Log Kow value of the non-deuterated form. |
| Trophic Magnification Factor (TMF) | Uncertain | Potential for biomagnification exists for hydrophobic compounds, but is dependent on metabolism and food web dynamics. |
Note: This table represents a qualitative prediction based on the physicochemical properties of the non-deuterated form of Dioctyl Terephthalate.
Mechanistic Investigations and Tracer Studies Utilizing Dioctyl Terephthalate D4
Elucidation of Biochemical Transformation Pathways
The introduction of deuterium (B1214612) into the DOTP molecule allows for its distinction from endogenous or background levels of the non-labeled compound, facilitating precise tracking through various biological systems. This is particularly useful in understanding how organisms metabolize and transform this widely used industrial chemical.
In Vitro Cellular Metabolism Studies with Deuterium Tracers
In vitro studies using cell cultures are instrumental in dissecting the initial steps of DOTP metabolism. When cells are exposed to DOTP-d4, the metabolic products can be identified and quantified using techniques like mass spectrometry. The deuterium label acts as a unique mass signature, allowing for the unambiguous identification of metabolites derived from the administered compound.
For example, studies on the metabolism of similar phthalates, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown that the initial steps involve hydrolysis to the monoester, followed by further oxidation. atamanchemicals.comnih.gov By using DOTP-d4, researchers can confirm if similar pathways are operative for terephthalates and identify the specific enzymes involved in these transformations. The use of deuterated compounds helps to differentiate the administered substance from any pre-existing, non-labeled DOTP that might be present as a contaminant in the experimental setup.
Non-human Organismal Biotransformation Pathway Mapping
Expanding from cellular models, studies in non-human organisms are crucial for understanding the complete biotransformation and excretion pathways of DOTP. The use of DOTP-d4 in organisms such as rodents or aquatic species allows for the mapping of its metabolic fate in a whole-body context.
Following administration of DOTP-d4, various biological samples, including urine, feces, and tissues, can be analyzed to identify and quantify the parent compound and its metabolites. Research on the related compound, DEHP, has demonstrated its decomposition into metabolites like phthalic acid (PA) which can then enter central metabolic cycles like the TCA cycle. nih.govresearchgate.net Similar investigations with DOTP-d4 can reveal the primary routes of excretion and whether bioaccumulation of the compound or its metabolites occurs in specific tissues. For instance, studies in Populus alba have utilized d4-DOP to investigate uptake and accumulation in plant tissues. researchgate.netresearchgate.net
Enzymatic Reaction Mechanism Probes Using Deuteration
The deuteration of DOTP can also serve as a probe for the mechanisms of enzymes responsible for its metabolism. The replacement of a hydrogen atom with deuterium at a site of enzymatic attack can lead to a kinetic isotope effect (KIE), providing insight into the rate-determining step of the reaction.
Enzymes that catalyze the hydrolysis of esters, such as esterases and lipases, are likely involved in the initial breakdown of DOTP. researchgate.net By synthesizing DOTP-d4 with deuterium atoms at specific positions on the octyl chains, researchers can investigate whether the cleavage of a carbon-hydrogen bond is a critical step in the enzymatic process. Monitoring the reaction rates of the deuterated versus non-deuterated substrate can help to elucidate the transition state of the enzymatic reaction. lcms.czbiorxiv.org
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect is a powerful tool for investigating reaction mechanisms, providing information about bond-breaking and bond-forming steps in the rate-determining part of a reaction.
Theoretical Framework of Deuterium Kinetic Isotope Effects
The theoretical basis of the deuterium kinetic isotope effect (KIE) lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.orgbaranlab.org The C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is part of the rate-determining step. portico.orgnih.govprinceton.edu
A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. portico.orgprinceton.edu The magnitude of the KIE can provide further details about the transition state of the reaction. osti.govgmu.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization or steric environment during the reaction. princeton.eduacs.org
Experimental Design for KIE Measurements in Dioctyl Terephthalate (B1205515) Reactions
To experimentally measure the KIE for a reaction involving DOTP, one would typically compare the reaction rates of the non-deuterated DOTP and DOTP-d4 under identical conditions. This can be achieved through competition experiments, where an equimolar mixture of both isotopic forms is subjected to the reaction conditions, and the relative amounts of products are measured over time. baranlab.org
Alternatively, separate kinetic runs can be performed for each isotopologue, and the rate constants (kH and kD) can be determined independently. iitd.ac.in The experimental setup would involve a reaction vessel where DOTP or DOTP-d4 is reacted with a specific enzyme or chemical reagent. Aliquots of the reaction mixture would be taken at various time points and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the reactant and the appearance of the product. lcms.cz The ratio of the rate constants (kH/kD) then provides the experimental KIE.
Below is a hypothetical data table illustrating the kind of results one might obtain from such an experiment.
| Time (minutes) | [DOTP] (µM) | [DOTP-d4] (µM) |
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 20 | 72 | 81 |
| 30 | 61 | 73 |
| 40 | 52 | 66 |
| 50 | 44 | 59 |
| 60 | 37 | 53 |
From this data, initial reaction rates and subsequently the rate constants kH and kD could be calculated, allowing for the determination of the kinetic isotope effect.
Interpretation of KIE Data for Reaction Mechanism Elucidation
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. wikipedia.orglibretexts.org It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org In the context of Dioctyl Terephthalate-d4, the replacement of hydrogen with deuterium can provide critical information about the rate-determining step of a reaction involving the C-H bonds of the aromatic ring.
The underlying principle of KIE lies in the difference in zero-point vibrational energies between bonds involving light and heavy isotopes. libretexts.org A C-D bond has a lower zero-point energy than a C-H bond, and thus requires more energy to be broken. libretexts.org If a C-H bond on the aromatic ring of DOTP is cleaved during the rate-determining step of a reaction (e.g., oxidative degradation), the reaction rate for DOTP-d4 will be slower than that for the unlabeled DOTP. This is known as a primary KIE and is typically expressed as the ratio of the rate constants (kH/kD). A kH/kD value significantly greater than 1 indicates that the C-H bond is broken in the transition state of the rate-limiting step. nih.gov
Conversely, secondary KIEs can be observed when the isotopically substituted bond is not broken in the rate-determining step but is located near the reaction center. libretexts.org These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state. While specific KIE studies involving DOTP-d4 are not extensively reported in publicly available literature, the principles of KIE would be applied as follows: researchers would compare the degradation or transformation rates of DOTP and DOTP-d4 under specific conditions (e.g., exposure to UV light, chemical reagents, or biological systems). The magnitude of the observed KIE would then be used to support or refute proposed reaction mechanisms.
Migration and Release Mechanism Studies from Polymeric Materials
A primary application of DOTP-d4 is in studying its migration and release from polymeric materials, such as polyvinyl chloride (PVC), where DOTP is used as a plasticizer. pharmaffiliates.comatamanchemicals.com As plasticizers are not chemically bound to the polymer matrix, they can leach out over time, which is a significant consideration for consumer products. gec.com.tr The use of DOTP-d4 as a tracer allows for the precise quantification of migration into various media, even at very low concentrations. resolvemass.ca
Experimental Designs for Migration Studies (e.g., into simulants, biological media)
Migration studies are designed to simulate the contact of a plastic product with its surrounding environment over its service life. The general experimental design involves incorporating DOTP-d4 into a polymer matrix (e.g., PVC) and then exposing the material to a specific medium. At predetermined time intervals, samples of the medium are collected and analyzed for the presence of DOTP-d4, typically using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Common Experimental Setups:
Migration into Food Simulants: To assess the potential for migration into foodstuffs, polymer samples containing DOTP-d4 are immersed in food simulants as defined by regulatory bodies. These simulants mimic different types of food. For example, a 10% ethanol (B145695) solution is often used to simulate aqueous foods, while vegetable oil can be used for fatty foods. dergipark.org.tr
Migration into Biological Media: To understand dermal exposure, polymer samples can be placed in contact with artificial sebum or sweat. researchgate.net Studies have shown that the presence of artificial sebum can significantly increase the migration rate of plasticizers like DOTP. researchgate.net
Static vs. Dynamic Conditions: Experiments can be conducted under static conditions, where the simulant is not agitated, or dynamic conditions, where the simulant is stirred or flowed over the polymer surface to mimic more realistic contact scenarios.
The use of DOTP-d4 as the tracer, with non-labeled DOTP potentially used as an internal standard, allows for highly accurate quantification, distinguishing the migrated substance from any background contamination.
Diffusion and Sorption Models in Polymer-Additive Systems
The migration of an additive like DOTP from a polymer is fundamentally governed by diffusion and sorption processes. Mathematical models are employed to describe and predict these phenomena.
Fick's Laws of Diffusion: For many polymer-additive systems, migration can be described by Fick's second law of diffusion. This model assumes that the rate of transfer is proportional to the concentration gradient of the additive within the polymer. researchgate.net The key parameter in this model is the diffusion coefficient (D), which quantifies the rate of movement of the additive through the polymer matrix. The diffusion coefficient is influenced by factors such as temperature, the molecular size of the diffusant, and the morphology of the polymer. researchgate.net
Dual-Mode Sorption Model: In glassy polymers, a more complex model known as the dual-mode sorption model may be necessary. This model considers that the additive molecules can exist in two states within the polymer: dissolved in the polymer matrix (Henry's law population) and sorbed into microvoids or "holes" in the polymer structure (Langmuir-type population). Diffusion is assumed to occur only for the dissolved molecules. annualreviews.org
Molecular Sorption Models: These models take into account the molecular interactions between the penetrant (additive) and the polymer matrix. They can be particularly useful for explaining non-Fickian diffusion behavior, such as when the diffusion front is followed by a constant concentration or when diffusion occurs from a region of low to high concentration, as in the filling of voids. researchgate.net
By fitting experimental migration data obtained using DOTP-d4 to these models, researchers can determine key parameters like the diffusion coefficient and solubility, providing a deeper understanding of the migration process.
Influence of Material Composition and Environmental Factors on Migration Profiles
The rate and extent of DOTP-d4 migration are influenced by a variety of factors related to both the polymer material and the surrounding environment.
Material Composition:
Polymer Type: The chemical nature and morphology of the polymer play a crucial role. For instance, the degree of crystallinity and the presence of cross-linking can affect the mobility of the plasticizer.
Plasticizer Concentration: The initial concentration of DOTP-d4 in the polymer will influence the concentration gradient and thus the driving force for migration.
Other Additives: The presence of other additives, such as fillers or stabilizers, can alter the polymer matrix and affect the diffusion pathways of the plasticizer.
Environmental Factors:
Temperature: Temperature is a critical factor. An increase in temperature generally leads to a higher diffusion coefficient, thereby accelerating the migration rate. researchgate.net This is due to increased polymer chain mobility, which creates more free volume for the plasticizer to move through.
Contact Medium (Simulant): The affinity of the plasticizer for the contact medium is a key determinant of migration. DOTP, being hydrophobic, migrates more readily into fatty or oily simulants than into aqueous ones. dergipark.org.tr
Time: The cumulative amount of migrated plasticizer increases with contact time. However, the rate of migration typically decreases over time as the concentration of the plasticizer at the surface of the polymer decreases. researchgate.net
The following table presents illustrative data on the migration of DOTP from PVC into various food simulants, based on findings for the non-deuterated compound.
Table 1: Migration of DOTP from PVC into Food Simulants
| Plasticizer | Plasticizer Content (phr*) | Simulant | Migration (%) | Reference |
|---|---|---|---|---|
| DOTP | 50 | 3% Acetic Acid | ~0.21 | dergipark.org.tr |
| DOTP | 50 | 15% Ethanol | ~0.55 | dergipark.org.tr |
| DOTP | 50 | n-Hexane | ~18.1 | dergipark.org.tr |
| DOTP | 60 | Water | ~3.13 | dergipark.org.tr |
| DOTP | 60 | 15% Ethanol | ~21.10 | dergipark.org.tr |
*phr: parts per hundred resin
This data clearly demonstrates the significant influence of the contact medium on the migration of DOTP, with much higher migration observed in the fatty food simulant (n-hexane) and ethanol solution compared to the aqueous simulants.
Future Research Directions and Methodological Advancements for Dioctyl Terephthalate D4
Development of Novel Synthesis Routes for Deuterated Plasticizers
The synthesis of deuterated compounds is a specialized field that plays a crucial role in pharmaceutical development, materials science, and analytical testing. researchgate.net For plasticizers like DOTP-d4, efficient and cost-effective synthesis is key to their broader application.
A promising and efficient general synthetic route for deuterium-labeled phthalate (B1215562) esters has been developed utilizing o-xylene-D10 (B166450) as the labeled starting material. doi.org This method produces the target compounds with high isotopic enrichment and excellent chemical purities through a convenient two-step reaction sequence. doi.org Traditional synthesis methods for the non-deuterated DOTP involve direct esterification of terephthalic acid (TPA) with 2-ethylhexanol or transesterification, often employing various catalysts and reaction conditions to optimize yield and purity. dergipark.org.tr One environmentally friendly approach involves synthesizing DOTP from scrap Polyethylene (B3416737) terephthalate (B1205515) (PET) products. dergipark.org.tr
Future research is focused on adapting and refining these methods for deuterated analogs. Key areas of development include:
Catalytic Isotope Exchange: Developing novel catalysts, such as cost-effective iron-based catalysts, for direct hydrogen isotope exchange (HIE) reactions. bohrium.com This could allow for the deuteration of existing plasticizer molecules, potentially simplifying the synthesis process.
Deuterium (B1214612) Gas Addition: Incorporating deuterium gas directly during the polymerization or esterification process to ensure uniform isotopic labeling. resolvemass.ca
Hydrogen-Deuterium Exchange Reactions: Utilizing deuterium oxide (D2O) as a solvent and deuterium source to exchange hydrogen atoms in specific functional groups of the plasticizer molecule. resolvemass.ca
Starting Material Innovation: Exploring alternative deuterated starting materials beyond o-xylene-D10, such as using calcium carbide-13C2 (as a proxy for deuterated synthesis concepts) to build labeled molecular backbones economically. researchgate.net
These advancements aim to reduce the cost and complexity of producing deuterated plasticizers, making them more accessible for a wider range of research and industrial applications.
Integration of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
The primary utility of Dioctyl Terephthalate-d4 is as an internal standard in isotope dilution mass spectrometry. doi.org This technique offers superior precision and accuracy for the quantification of the non-labeled analyte by correcting for matrix effects and analyte losses during sample preparation. doi.org
Advanced analytical methodologies are continuously being developed for the trace analysis of plasticizers in complex matrices like food, beverages, and medical devices. dphen1.comnih.govresearchgate.net Gas chromatography (GC) and liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice, offering high sensitivity and selectivity. nih.govnih.gov
Future advancements in this area will likely focus on:
Enhanced Detection Limits: Pyrolysis-GC/MS is a powerful technique for analyzing polymer-based products, with the potential for low part-per-million detection limits, which can be further improved with the use of deuterated internal standards. mdpi.com
Multi-Residue Methods: Developing robust methods capable of simultaneously quantifying a wide range of plasticizers and other organic contaminants in a single run. dphen1.com
High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as time-of-flight (TOF) analyzers, coupled with stable isotope labeling, is a powerful tool for identifying unknown metabolites and transformation products of plasticizers in environmental and biological systems. researchgate.net
Advanced Sample Preparation: Innovations in sample preparation, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, streamline the extraction process for complex samples before chromatographic analysis. dphen1.comresearchgate.net
The following table summarizes key parameters for the analysis of plasticizers using advanced chromatographic techniques.
| Analytical Technique | Internal Standard Example | Matrix | Typical Limits of Quantification (LOQ) | Reference |
| GC-MS/MS | Dibutyl phthalate-3,4,5,6-d4 | Beverages | 0.034–1.415 µg/L | researchgate.net |
| GC-MS/MS | Not specified | Medical Infusion Sets | 54.1 to 76.3 ng/g | nih.gov |
| Pyrolysis-GC/MS | Deuterated polymeric standards | Soil, Sediment, Air | < 50 µg/g (soil/sediment) | mdpi.com |
| LC-MS/MS | Bis(2-ethylhexyl) phthalate (D4) | Food Contact Paper | Not specified | dphen1.com |
Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics) in Mechanistic Predictions
Computational chemistry provides powerful tools for understanding material properties and reaction mechanisms at the molecular level. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are increasingly being applied to study plasticizers.
MD simulations are used to investigate the interactions between plasticizers and polymer chains, offering insights into:
Plasticization Efficiency: Predicting the effect of different plasticizers on the glass transition temperature (Tg) and mechanical properties of polymers like Polyvinyl Chloride (PVC). mdpi.comacs.org
Compatibility and Miscibility: Using solubility parameters and interaction energy calculations to predict how well a plasticizer will mix with a polymer. mdpi.comcore.ac.uk
Molecular Mobility: Simulating the movement of plasticizer molecules within the polymer matrix, which relates to properties like permanence and migration. mdpi.com
DFT calculations complement these simulations by providing detailed electronic structure information. This is particularly useful for:
Reaction Mechanisms: A study on the alcoholysis of PET to produce DOTP used DFT calculations to propose a reaction mechanism, revealing that hydrogen bonds played a key role in accelerating the degradation process. rsc.org
Adsorption Processes: Investigating the adsorption of plasticizers like dioctyl phthalate onto surfaces, which is relevant for environmental remediation studies. researchgate.net
Toxicological Mechanisms: A recent study employed network toxicology and MD simulations to explore the molecular mechanisms by which DOTP exposure could be linked to certain health conditions, demonstrating stable binding to key proteins. nih.gov
Future research will likely see a greater integration of these computational methods to design novel plasticizers with improved performance and lower toxicity. The use of deuterated models like DOTP-d4 in these simulations could also help to refine force fields and provide a deeper understanding of isotopic effects on molecular interactions.
Eco-toxicological Pathway Elucidation using Isotopic Tracers in Environmental Models
Understanding the environmental fate and transformation of plasticizers is critical for assessing their ecological risk. scbt.comnih.govresearchgate.net Isotope labeling is a powerful technique for tracing the metabolic pathways of contaminants in environmental systems. researchgate.netwur.nl By using a deuterated compound like DOTP-d4, scientists can distinguish the parent compound and its transformation products from the complex background of a natural environment. acs.org
The core methodology involves introducing the labeled compound into a model system (e.g., soil microcosms, plant cell cultures, or bacterial cultures) and then using high-resolution mass spectrometry (HRMS) to identify and quantify the labeled metabolites over time. researchgate.netacs.org This approach has been successfully used to:
Identify novel transformation products of emerging contaminants. researchgate.net
Elucidate metabolic pathways, such as hydroxylation, oxidation, and conjugation in plants and microorganisms. researchgate.netacs.org
Delineate the contributions of different degradation pathways, such as biotic versus abiotic processes. wur.nl
Assess the formation of non-extractable residues (NERs) in soil. wur.nl
For example, studies on the metabolism of mono-(2-ethylhexyl) phthalate (MEHP), a primary metabolite of the plasticizer DEHP, have used deuterium labeling in Arabidopsis thaliana to identify multiple phase I and phase II metabolites, revealing active metabolism in plants. researchgate.netacs.org Similar studies with DOTP-d4 could provide crucial data on the environmental degradation of this widely used plasticizer, helping to refine risk assessments and understand its long-term impact on ecosystems.
Exploration of Isotope-Labeling in Advanced Materials Science Applications
The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, opening up new possibilities in materials science. rsc.orgdtic.mil Deuterated polymers are used in a variety of advanced applications far beyond their role as analytical standards. researchgate.netresolvemass.caacs.org
Key research areas where isotope-labeling with compounds like DOTP-d4 could be explored include:
Neutron Scattering: Deuterium has a significantly different neutron scattering length compared to hydrogen. acs.org This property is extensively used in Small-Angle Neutron Scattering (SANS) to study the conformation and dynamics of polymer chains in blends and solutions. acs.orgoup.com Using a deuterated plasticizer like DOTP-d4 would allow researchers to "highlight" the plasticizer molecules within a polymer matrix, providing unprecedented detail on how they are distributed and how they affect the polymer structure.
Enhanced Material Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. rsc.org This "kinetic isotope effect" can lead to enhanced thermal and oxidative stability in deuterated materials. dtic.mil Exploring the use of deuterated plasticizers could lead to the development of more durable and long-lasting polymer products.
Advanced Spectroscopic Analysis: Deuterium labeling can be used to shift vibrational frequencies in infrared spectroscopy. dtic.mil This allows researchers to distinguish between different components in a complex polymer blend, enabling quantitative analysis of material composition at the nanoscale using techniques like Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR). researchgate.net
The unique properties of deuterated materials ensure that isotope labeling will continue to be a vital tool for innovation in polymer science and the development of advanced materials. resolvemass.caacs.org
Q & A
Basic: What is the primary role of Dioctyl Terephthalate-d4 in environmental analytical chemistry?
Answer:
DOTP-d4, a deuterated analog of dioctyl terephthalate, is primarily used as an internal standard or reference compound in mass spectrometry and chromatography to improve quantification accuracy. Methodologically:
- Isotopic Dilution: DOTP-d4 is spiked into samples before extraction to correct for matrix effects and instrument variability, leveraging its identical chemical behavior to non-deuterated analogs but distinct mass-to-charge ratio .
- Calibration Curves: Researchers use serial dilutions of DOTP-d4 to validate detection limits and linearity ranges for phthalate analysis in environmental samples (e.g., water, soil) .
Advanced: How can experimental designs be optimized to study the environmental degradation pathways of DOTP-d4?
Answer:
To analyze degradation mechanisms (e.g., hydrolysis, photolysis), researchers should:
- Controlled Variables: Use factorial designs to isolate factors like pH, UV intensity, and microbial activity. For example, split-plot designs (as in ) allow simultaneous testing of multiple variables while minimizing resource use .
- Isotopic Tracing: Deploy DOTP-d4 in microcosm experiments to track metabolic byproducts via LC-MS/MS, differentiating between biotic/abiotic degradation .
- Longitudinal Sampling: Collect time-series data to model degradation kinetics, ensuring statistical power via repeated-measures ANOVA .
Basic: How do researchers distinguish DOTP-d4 from non-deuterated analogs in analytical workflows?
Answer:
- Mass Spectrometry: Utilize high-resolution MS (HRMS) to detect the +4 Da shift in molecular ion peaks (e.g., m/z 396 → 400) and confirm isotopic purity (>98% as per ) .
- Chromatographic Separation: Optimize reverse-phase HPLC methods to resolve deuterated/non-deuterated pairs, adjusting mobile phase polarity to minimize co-elution .
Advanced: How can contradictory data on DOTP-d4’s ecotoxicological effects be resolved across studies?
Answer:
Contradictions often arise from methodological variability. Steps to address this:
- Meta-Analysis: Aggregate data from studies using standardized toxicity endpoints (e.g., LC50, NOAEL) and apply random-effects models to account for heterogeneity in experimental conditions (e.g., exposure duration, test species) .
- Sensitivity Analysis: Identify critical parameters (e.g., solvent carriers in aquatic assays) that skew results. For example, DOTP-d4’s low water solubility may necessitate using solubilizers, which themselves can introduce artifacts .
- Interlab Validation: Conduct round-robin trials with harmonized protocols to isolate technical vs. biological variability .
Basic: What safety protocols are essential when handling DOTP-d4 in laboratory settings?
Answer:
- SDS Compliance: Obtain Safety Data Sheets (SDS) aligned with GHS standards to identify hazards (e.g., skin irritation) and specify PPE requirements (gloves, goggles) .
- Ventilation: Use fume hoods during weighing and synthesis to mitigate inhalation risks, given DOTP-d4’s potential volatility in organic solvents .
- Waste Management: Segregate deuterated waste from general waste streams to prevent isotopic contamination in disposal systems .
Advanced: How can researchers integrate DOTP-d4 data into ecological risk assessment frameworks?
Answer:
- Tiered Risk Modeling: Use probabilistic models (e.g., Monte Carlo simulations) to estimate DOTP-d4’s environmental partitioning (log Kow, Henry’s Law constants) and bioaccumulation factors .
- Cross-Species Extrapolation: Apply allometric scaling to adjust toxicity thresholds from model organisms (e.g., Daphnia) to non-test species, incorporating uncertainty factors for interspecies variability .
- Long-Term Monitoring: Embed DOTP-d4 data into regional contaminant databases (e.g., EPA’s ECOTOX) to track temporal trends and refine regulatory benchmarks .
Basic: What analytical techniques are most suitable for quantifying DOTP-d4 in complex matrices?
Answer:
- SPE-LC/MS/MS: Solid-phase extraction (SPE) pre-concentrates DOTP-d4 from matrices like sludge, followed by LC-MS/MS with multiple reaction monitoring (MRM) for specificity .
- QA/QC Measures: Include blanks, spikes, and duplicates to validate recovery rates (target: 70–120%) and precision (RSD <15%) .
Advanced: How can theoretical frameworks improve mechanistic studies of DOTP-d4’s interactions with biological systems?
Answer:
- Molecular Dynamics (MD) Simulations: Model DOTP-d4’s binding affinity to cellular receptors (e.g., PPARγ) using density functional theory (DFT) to predict endocrine-disruption potentials .
- Systems Biology: Integrate omics data (transcriptomics, metabolomics) to map DOTP-d4’s impact on metabolic networks, guided by pathways like steroidogenesis or oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
